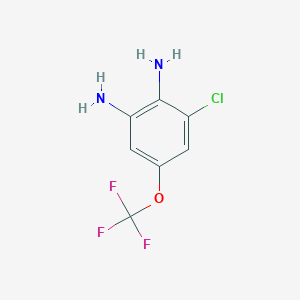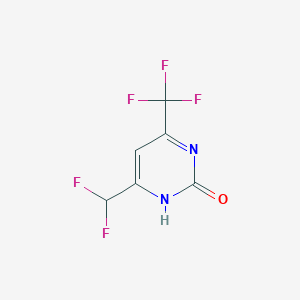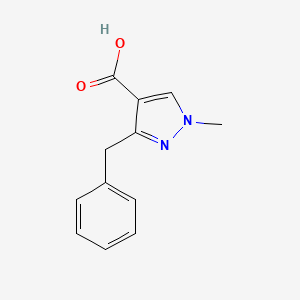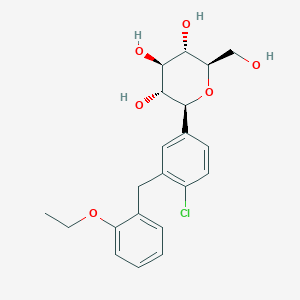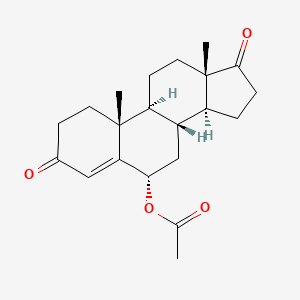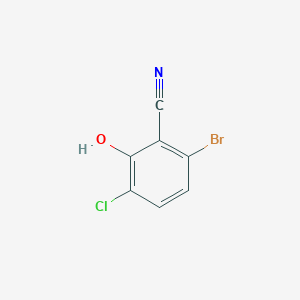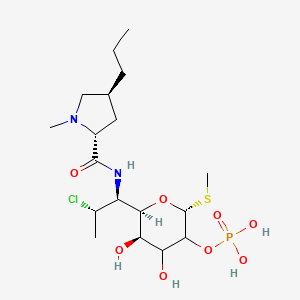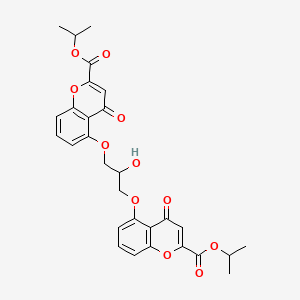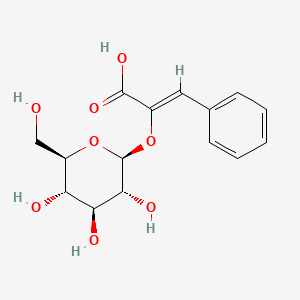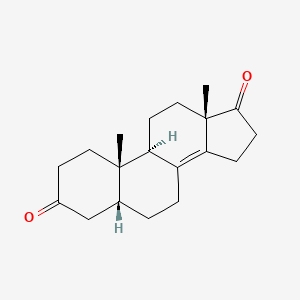
5beta-Androst-8(14)-ene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5beta-Androst-8(14)-ene-3,17-dione is a steroidal compound that belongs to the class of androstane derivatives. This compound is characterized by its unique structure, which includes a double bond between the 8th and 14th carbon atoms and keto groups at the 3rd and 17th positions. Steroidal compounds like this compound are of significant interest in the fields of chemistry, biology, and medicine due to their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androst-8(14)-ene-3,17-dione typically involves multiple steps, starting from readily available steroid precursors. One common synthetic route includes the oxidation of 5beta-androstan-3,17-dione to introduce the double bond at the 8(14) position. This can be achieved using reagents such as selenium dioxide or other oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
5beta-Androst-8(14)-ene-3,17-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid nucleus, leading to the formation of additional keto or hydroxyl groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in different hydroxysteroid derivatives.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Selenium dioxide, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional keto groups, while reduction may produce hydroxysteroids.
科学研究应用
5beta-Androst-8(14)-ene-3,17-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, anti-cancer, and hormone-modulating effects.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including hormonal imbalances and certain cancers.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 5beta-Androst-8(14)-ene-3,17-dione involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid receptors, modulating gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.
相似化合物的比较
Similar Compounds
5alpha-Androstane-3,17-dione: Similar structure but with a different configuration at the 5th carbon.
Androstenedione: Lacks the double bond at the 8(14) position.
Testosterone: Contains a hydroxyl group at the 17th position instead of a keto group.
Uniqueness
5beta-Androst-8(14)-ene-3,17-dione is unique due to its specific structural features, including the double bond at the 8(14) position and the presence of keto groups at both the 3rd and 17th positions. These structural characteristics contribute to its distinct chemical reactivity and biological activities compared to other similar compounds.
属性
分子式 |
C19H26O2 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
(5R,9R,10S,13S)-10,13-dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,16H,3-11H2,1-2H3/t12-,16+,18+,19+/m1/s1 |
InChI 键 |
UPPWIMHSTQMTHM-RNHZPVLASA-N |
手性 SMILES |
C[C@]12CCC(=O)C[C@H]1CCC3=C4CCC(=O)[C@]4(CC[C@H]23)C |
规范 SMILES |
CC12CCC(=O)CC1CCC3=C4CCC(=O)C4(CCC23)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

